molecular formula C13H19NO B1326248 Benzyl(oxan-4-ylmethyl)amine CAS No. 887978-20-3

Benzyl(oxan-4-ylmethyl)amine

Cat. No. B1326248
M. Wt: 205.3 g/mol
InChI Key: XZPFTZDEAVJQGZ-UHFFFAOYSA-N
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Description

Benzyl(oxan-4-ylmethyl)amine is a chemical compound that can be synthesized through various chemical reactions involving benzyl alcohols and primary amines. The compound is related to secondary amines and imines, which are functional groups characterized by the presence of a nitrogen atom connected to one or two alkyl or aryl groups.

Synthesis Analysis

The synthesis of related imines and secondary amines can be achieved through a Pd-catalyzed one-pot reaction of benzyl alcohols with primary amines. This process does not require any additives and is effective for a wide range of alcohols and amines . Additionally, secondary amine-catalyzed dual Michael cascade reactions have been used to synthesize compounds with complex structures, such as benzodioxins, which could be structurally related to benzyl(oxan-4-ylmethyl)amine .

Molecular Structure Analysis

The molecular structure of compounds similar to benzyl(oxan-4-ylmethyl)amine can exhibit interesting features such as enantiomerism, which can lead to molecular disorder in crystal structures. This phenomenon was observed in the crystal structure analysis of N-benzamido derivatives of oxahexacycloundecyl amines, which may share structural similarities with benzyl(oxan-4-ylmethyl)amine .

Chemical Reactions Analysis

Benzyl(oxan-4-ylmethyl)amine and its derivatives can participate in various chemical reactions. For instance, benzylidene analogs have been synthesized and evaluated for their inhibitory activity against monoamine oxidase enzymes, indicating potential pharmaceutical applications . The reactivity of the amine group in such compounds can lead to a variety of biological activities, as demonstrated by the synthesis of N-benzamido derivatives of oxahexacycloundecyl amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl(oxan-4-ylmethyl)amine derivatives can be influenced by the presence of different substituents on the benzylidene moiety or the amine nitrogen atom. These substituents can affect the reaction kinetics and the overall reactivity of the compound . Additionally, the synthesis and characterization of metal complexes with related ligands, such as benzothiazol-2-yl-(4-chloro-benzylidene)-amine, provide insights into the coordination chemistry and potential applications of these compounds .

Scientific Research Applications

  • Amine-functionalized metal–organic frameworks (MOFs)

    • Application Summary : Amine-functionalized MOFs have attracted much attention mainly for CO2 capture . They have extremely high CO2 sorption capacity at low pressures .
    • Methods : The most widely used method is in situ synthesis, but post-modification and physical impregnation methods are also developed .
    • Results : Amine-functionalized MOF-based membranes exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .
  • Electrochemical Oxidation of Amines

    • Application Summary : The electrochemical oxidation of amines provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
    • Methods : The oxidation mechanism of aliphatic amines, amides, aniline and aniline derivatives, carbamates, and lactams, either directly oxidised at different electrode surfaces or indirectly oxidised by a reversible redox molecule .
    • Results : The mechanisms are compared and simplified to understand all possible pathways for the oxidation of amines .
  • Catalysis
    • Application Summary : Amine-functionalized MOFs also demonstrate potential applications in catalysis .
    • Methods : The methods vary depending on the specific reaction being catalyzed. Typically, the amine-functionalized MOF is used as a catalyst in a reaction .
    • Results : The results depend on the specific reaction being catalyzed. In general, amine-functionalized MOFs can improve the efficiency and selectivity of various chemical reactions .
  • Amine-functionalized Metal–Organic Frameworks for Gas Sorption, Separation and Catalysis
    • Application Summary : Amine-functionalized metal–organic frameworks (MOFs) have been studied for their potential applications in gas sorption, separation and catalysis .
    • Methods : The methods include in situ synthesis, post-modification and physical impregnation .
    • Results : These MOFs have shown high CO2 sorption capacity at low pressures and excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance . They also demonstrate potential applications in catalysis .

Safety And Hazards

Benzyl(oxan-4-ylmethyl)amine is not intended for human or veterinary use. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

The future directions in the research of Benzyl(oxan-4-ylmethyl)amine could involve the development of efficient catalytic methodologies for C–N bond formation . Another area of interest could be the exploration of new functional groups on the canonical H2bdc ligand (benzyl azide and benzyl amine) that can serve as versatile handles for postsynthetic modification for the many metal–organic frameworks that utilize H2bdc as an organic building block .

properties

IUPAC Name

N-benzyl-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPFTZDEAVJQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(oxan-4-ylmethyl)amine

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